molecular formula C11H9NO3 B2388058 2-Hydroxy-4-methylquinoline-3-carboxylic acid CAS No. 32890-65-6

2-Hydroxy-4-methylquinoline-3-carboxylic acid

Cat. No.: B2388058
CAS No.: 32890-65-6
M. Wt: 203.197
InChI Key: YRDMEJCIOSSLMD-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylquinoline-3-carboxylic acid (CAS 32890-65-6) is a high-value quinoline derivative with a molecular formula of C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is part of the 4-hydroxyquinoline-3-carboxylic acid family, a scaffold recognized for its significant biological potential . Researchers are interested in this heterocyclic system for its utility in the design and synthesis of combinatorial libraries for new therapeutic agents . Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known as highly effective quinolone antibiotics, with their action associated with inhibiting bacterial DNA gyrase and preventing the duplication of bacterial DNA . Beyond antibacterial applications, this core structure is also investigated for other areas of biological activity, including the treatment of neurodegenerative diseases and as anticancer agents due to its potential to inhibit the c-Myc/Max/DNA complex formation . Furthermore, recent scientific studies on related quinoline-3-carboxylate derivatives have shown that they can be considered as potent inhibitors of Hepatitis B Virus (HBV) replication, demonstrating high inhibition in vitro . The compound should be stored sealed in a dry, ambient environment . This product is intended for research purposes and is not for human or diagnostic use. Safety Information: This compound has the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment.

Properties

IUPAC Name

4-methyl-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDMEJCIOSSLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32890-65-6
Record name 2-hydroxy-4-methylquinoline-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 4-methylquinoline with appropriate reagents. For instance, the reaction of 4-methylquinoline with chloroacetic acid in the presence of a base can yield the desired product . Another method involves the use of enaminone intermediates, which can be cyclized under acidic conditions to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, aldehydes, and various substituted quinoline compounds .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Recent studies have highlighted the potential of 2-hydroxy-4-methylquinoline-3-carboxylic acid and its derivatives as inhibitors of viral replication, particularly against the Hepatitis B virus. In vitro experiments demonstrated that these compounds exhibited significant antiviral activity, with effective inhibition observed at concentrations as low as 10 µM. Molecular docking simulations further suggested their efficacy in binding to viral proteins, which is crucial for therapeutic development against HBV .

Antimicrobial Properties:
The compound has also been investigated for its antibacterial and antifungal activities. A study synthesized various quinoline derivatives, including this compound, which were tested against a range of pathogens. The results indicated that certain derivatives showed selective toxicity towards resistant bacterial strains, suggesting their potential as novel antimicrobial agents .

Anticancer Properties:
In the realm of oncology, derivatives of this compound have been evaluated for cytotoxic effects on cancer cell lines. Research indicated that some synthesized compounds exhibited selective cytotoxicity towards doxorubicin-resistant colon adenocarcinoma cells. This selectivity may provide a pathway for developing new cancer therapies with reduced side effects compared to conventional treatments .

Dye Production

The synthesis of this compound has also been linked to the production of dyes. The compound can react with diazo compounds to form azo-dyes, which are widely used in various industries due to their vibrant colors and stability. The process involves the elimination of carbon dioxide during the reaction, leading to the formation of dyestuffs that can be applied in textiles and other materials .

Antioxidant Activity

Another significant application of this compound is its antioxidant properties. Studies have shown that certain derivatives possess strong antioxidant activity, which is essential for protecting biological systems from oxidative stress. The evaluation was conducted using the ABTS decolorization assay, where specific compounds demonstrated notable efficacy in scavenging free radicals .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffective ConcentrationReference
AntiviralThis compound10 µM
AntimicrobialVarious quinoline derivativesVaries
AnticancerQuinoline derivativesVaries
AntioxidantSelected derivativesVaries

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The position of substituents (hydroxyl, methyl, carboxylic acid) critically impacts chemical behavior and bioactivity. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Molecular Weight Key Properties/Activity References
2-Hydroxy-4-methylquinoline-3-carboxylic acid 2-OH, 4-CH₃, 3-COOH 203.194 Analgesic intermediate
3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 3-OH, 2-CH₃, 4-COOH 203.19 Dye intermediate
4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate 4-OH, 2-S, 3-COOR Variable Antibacterial activity
2-Hydroxy-3-methylquinoline-4-carboxylic acid 2-OH, 3-CH₃, 4-COOH 203.19 Unspecified biological activity
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides 4-OH, 6,7-OCH₃, 2-oxo, 3-CONHR Variable Analgesic derivatives

Key Research Findings

Methoxy groups at positions 6 and 7 enhance analgesic activity by improving membrane permeability .

Functional Group Impact :

  • Replacing hydroxyl with thioxo (S) enhances antibacterial activity but reduces solubility .
  • Carboxamide derivatives (e.g., 3-CONHR) show higher receptor affinity than carboxylic acids due to hydrogen bonding with biological targets .

Biological Activity

2-Hydroxy-4-methylquinoline-3-carboxylic acid (HMQC) is a bioactive compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and industry, supported by research findings and case studies.

HMQC is characterized by its hydroxyl and carboxylic functional groups, which enhance its reactivity and biological activity. The compound can be synthesized through various methods, including:

  • Condensation Reactions: Often involving quinoline derivatives with carboxylic acids.
  • Cyanomethylation: A common approach where HMQC is reacted with cyanomethylating agents under controlled conditions to yield derivatives with enhanced properties.

Antimicrobial Activity

Research indicates that HMQC exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various Gram-positive bacteria, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Bacillus subtilis180 nM
Methicillin-resistant Staphylococcus aureus (MRSA)11 nM

These findings suggest that HMQC could be a promising candidate for developing new antibiotics .

Antiviral Activity

In vitro studies have demonstrated that HMQC derivatives possess antiviral properties, particularly against Hepatitis B Virus (HBV). Molecular docking simulations indicate that these compounds can effectively inhibit HBV replication at concentrations as low as 10 µM . The mechanism of action appears to involve the inhibition of viral enzymes critical for replication.

Anticancer Potential

HMQC has been investigated for its anticancer activity. It inhibits the c-Myc/Max/DNA complex formation, a critical step in cancer cell proliferation. Experimental studies have shown that HMQC can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of HMQC is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: HMQC can bind to enzymes involved in crucial biochemical pathways, thereby modulating their activity.
  • DNA Interaction: The compound's structure allows it to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of HMQC against various bacterial strains. Results showed potent activity against MRSA and other pathogens, highlighting its potential as a lead compound in antibiotic development .
  • Antiviral Research : In a controlled experiment, HMQC was tested for its ability to inhibit HBV replication. Results indicated significant antiviral activity at low concentrations, suggesting further exploration in antiviral drug development .

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